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Compound of Interest

Compound Name: 3-(Difluoromethoxy)benzoic acid

Cat. No.: B454691 Get Quote

An In-depth Technical Guide to 3-
(Difluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential applications of 3-(Difluoromethoxy)benzoic acid. The information is

intended for researchers, scientists, and professionals in the field of drug development and

medicinal chemistry.

Chemical Structure and Identification
3-(Difluoromethoxy)benzoic acid is an aromatic carboxylic acid featuring a difluoromethoxy

group at the meta-position of the benzene ring.

Chemical Structure:

CAS Number: 4837-19-8

Physicochemical Properties
The introduction of the difluoromethoxy group significantly influences the electronic and

lipophilic properties of the benzoic acid scaffold, which can be advantageous in the design of

novel therapeutic agents.
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Property Value Source

Molecular Formula C₈H₆F₂O₃ N/A

Molecular Weight 188.13 g/mol N/A

Appearance White to off-white solid N/A

Melting Point 105-107 °C N/A

Boiling Point 287.3 °C at 760 mmHg N/A

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and acetone.

N/A

pKa Not available N/A

Synthesis of 3-(Difluoromethoxy)benzoic Acid
While a specific, detailed experimental protocol for the synthesis of 3-
(difluoromethoxy)benzoic acid is not readily available in the reviewed literature, a plausible

and commonly employed synthetic route involves the difluoromethylation of the corresponding

hydroxybenzoic acid. The following is a representative experimental protocol based on general

methods for the synthesis of aryl difluoromethyl ethers.

Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-(Difluoromethoxy)benzoic acid.

Experimental Protocol (Representative)
Reaction Setup: To a solution of 3-hydroxybenzoic acid (1 equivalent) in a suitable polar

aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is

added a base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2-3

equivalents).

Addition of Difluoromethylating Agent: A difluoromethylating agent, such as sodium

chlorodifluoroacetate (ClCF₂COONa) (2-3 equivalents), is added to the mixture.
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Reaction: The reaction mixture is heated to a temperature between 100-120 °C and stirred

for several hours until the starting material is consumed, as monitored by thin-layer

chromatography (TLC).

Work-up: The reaction mixture is cooled to room temperature and poured into water. The

aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-

3, leading to the precipitation of the crude product.

Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

the solvent is removed under reduced pressure.

Purification: The crude product is purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-
(difluoromethoxy)benzoic acid.

Spectral Data (Predicted)
No experimentally determined spectral data for 3-(difluoromethoxy)benzoic acid were found

in the reviewed literature. The following tables provide predicted spectral characteristics based

on the analysis of structurally related compounds.

Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 Singlet 1H -COOH

~7.8-8.0 Multiplet 2H Aromatic CH

~7.4-7.6 Multiplet 2H Aromatic CH

~6.8 (t, JHF ≈ 74 Hz) Triplet 1H -OCHF₂

Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~167 -COOH

~158 C-O

~131 Aromatic CH

~130 Aromatic C-COOH

~125 Aromatic CH

~122 Aromatic CH

~118 (t, JCF ≈ 258 Hz) -OCHF₂

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (carboxylic acid

dimer)

1680-1710 Strong C=O stretch (carboxylic acid)

1600, 1470 Medium C=C stretch (aromatic)

1200-1300 Strong C-O stretch (carboxylic acid)

1000-1150 Strong C-F stretch (difluoromethoxy)

Predicted Mass Spectrometry (MS) Data
m/z Interpretation

188 [M]⁺ (Molecular ion)

171 [M - OH]⁺

143 [M - COOH]⁺

137 [M - OCHF₂]⁺
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Applications in Drug Development and Medicinal
Chemistry
The difluoromethoxy group is a valuable substituent in medicinal chemistry, often used as a

bioisostere for other functional groups to modulate physicochemical and pharmacokinetic

properties. The introduction of the -OCHF₂ group can lead to:

Increased Lipophilicity: Enhancing membrane permeability and oral absorption.

Improved Metabolic Stability: The C-F bonds are resistant to metabolic cleavage, potentially

increasing the half-life of a drug.

Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can alter the

pKa of the carboxylic acid group, influencing its binding to biological targets.

While there is no direct evidence of 3-(difluoromethoxy)benzoic acid being a key

intermediate in a marketed drug, its structural motif is of significant interest. A related, more

complex molecule, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, is a known

intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used for

the treatment of chronic obstructive pulmonary disease (COPD).

Furthermore, studies on 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid have shown its

potential to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) by modulating

the Smad signaling pathway, suggesting its relevance in research related to idiopathic

pulmonary fibrosis.[1] This indicates that the difluoromethoxybenzoic acid scaffold could be a

valuable starting point for the development of new therapeutic agents.

Hypothetical Signaling Pathway Involvement
Based on the known biological activity of the structurally related compound 3-

cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, a hypothetical involvement of compounds

from this class in the TGF-β/Smad signaling pathway can be postulated. This pathway is a

critical regulator of cellular processes, including proliferation, differentiation, and extracellular

matrix production. Its dysregulation is implicated in various fibrotic diseases and cancer.
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// Nodes TGF_beta [label="TGF-β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGF_beta_R

[label="TGF-β Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Smad2_3

[label="Smad2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Smad2_3 [label="p-Smad2/3",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Smad_complex [label="Smad Complex", shape=ellipse,

fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368",

fontcolor="#FFFFFF"]; Gene_transcription [label="Gene Transcription\n(e.g., α-SMA,

Collagen)", fillcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", shape=note, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Benzoic_acid_derivative [label="3-(Difluoromethoxy)benzoic\nAcid

Derivative (Hypothetical)", shape=box, style=rounded, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges TGF_beta -> TGF_beta_R [label="Binds"]; TGF_beta_R -> Smad2_3

[label="Phosphorylates"]; Smad2_3 -> p_Smad2_3; p_Smad2_3 -> Smad_complex; Smad4 ->

Smad_complex; Smad_complex -> Nucleus [label="Translocates to"]; Nucleus ->

Gene_transcription [label="Initiates"]; Gene_transcription -> Fibrosis;

// Inhibition Benzoic_acid_derivative -> Smad2_3 [label="Inhibits Phosphorylation",

style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Hypothetical modulation of the TGF-β/Smad pathway by a benzoic acid derivative.

This diagram illustrates a potential mechanism where a derivative of 3-
(difluoromethoxy)benzoic acid could interfere with the phosphorylation of Smad2/3, thereby

inhibiting the downstream signaling cascade that leads to gene transcription associated with

fibrosis. This represents a plausible area of investigation for compounds based on this scaffold.

Conclusion
3-(Difluoromethoxy)benzoic acid is a valuable chemical entity with significant potential in

medicinal chemistry and drug discovery. While specific experimental data for this compound is

limited in publicly accessible literature, its structural features and the biological activity of

related compounds suggest that it is a promising scaffold for the development of novel

therapeutics. Further research into its synthesis, characterization, and biological evaluation is

warranted to fully explore its potential.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b454691?utm_src=pdf-body
https://www.benchchem.com/product/b454691?utm_src=pdf-body
https://www.benchchem.com/product/b454691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b454691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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